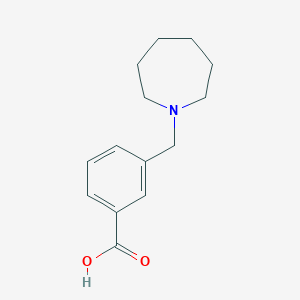

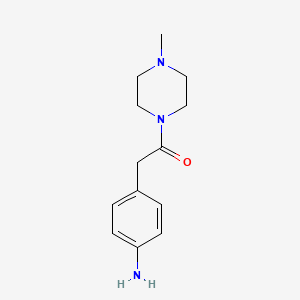

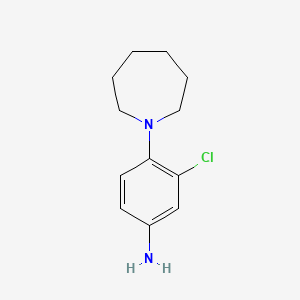

![molecular formula C11H12F3N3O B1284578 4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one CAS No. 882672-41-5](/img/structure/B1284578.png)

4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one, commonly referred to as 4-ATP or 4-ATPF, is an organofluorine compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid that is readily available in both powder and solution form. 4-ATPF has been used in a variety of fields, including organic synthesis, pharmaceuticals, materials science, and biochemistry. In recent years, it has become increasingly popular due to its unique properties, such as its low toxicity, high solubility, and low volatility.

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

“4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one” shows promise in medicinal chemistry due to its structural similarity to compounds that exhibit a range of biological activities. Its core structure could potentially be modified to develop new therapeutic agents with antiviral, anti-inflammatory, or anticancer properties .

Pharmacology: Drug Development and Synthesis

In pharmacology, this compound could serve as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group might be leveraged to increase the metabolic stability of potential pharmaceuticals, making it a valuable asset in drug design and development .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to interact with various enzymes could be explored in biochemistry for enzyme inhibition studies. This could lead to the discovery of new inhibitors that can regulate biological pathways and treat diseases related to enzyme dysfunction .

Neuroscience: Neuropharmacological Research

Given its piperazine moiety, “4-[2-Amino-4-(trifluoromethyl)phenyl]piperazin-2-one” may be useful in neuropharmacological research. Piperazine derivatives are known to interact with neurotransmitter receptors, which could be beneficial in studying neurological disorders and developing treatments .

Materials Science: Advanced Material Synthesis

The compound could be used in materials science to create novel materials with specific properties. For example, its incorporation into polymers might result in materials with unique electrical or mechanical characteristics, useful in various high-tech applications .

Chemical Engineering: Process Optimization

In chemical engineering, this compound could be used to optimize chemical processes. Its unique properties might improve the efficiency of synthesis reactions or help in the development of new catalytic systems, enhancing production methods .

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, which is involved in DNA repair .

Biochemical Pathways

For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to inhibit the Werner (WRN) helicase, affecting the DNA damage response (DDR) pathway .

Result of Action

For instance, some N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been found to exhibit excellent inhibitory activity against different cancer cell lines .

Action Environment

It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of a compound .

properties

IUPAC Name |

4-[2-amino-4-(trifluoromethyl)phenyl]piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O/c12-11(13,14)7-1-2-9(8(15)5-7)17-4-3-16-10(18)6-17/h1-2,5H,3-4,6,15H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYHDPGKQQVCEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=C(C=C2)C(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

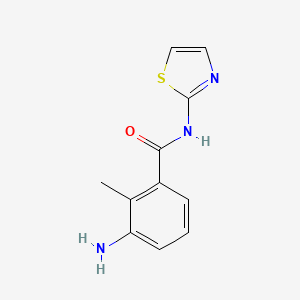

![4-[(2-Furylmethyl)thio]aniline](/img/structure/B1284499.png)